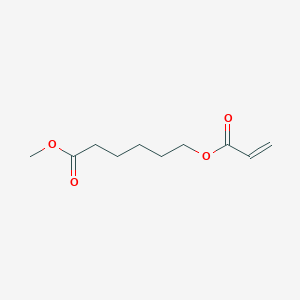

Methyl 6-(acryloyloxy)hexanoate

Description

Methyl 6-(acryloyloxy)hexanoate is a methyl ester derivative featuring a hexanoate backbone substituted with an acryloyloxy group at the 6-position. This compound is characterized by its reactive α,β-unsaturated ester moiety, which enables participation in polymerization reactions, making it valuable in materials science for synthesizing cross-linked polymers or functionalized liquid crystal networks . Its synthesis typically involves esterification or acylation reactions, as exemplified by the use of anhydrous methanol and TosOH in related syntheses . Structural confirmation relies on NMR spectroscopy, particularly HMBC correlations to verify the acryloyloxy group's position .

Properties

CAS No. |

150336-25-7 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

methyl 6-prop-2-enoyloxyhexanoate |

InChI |

InChI=1S/C10H16O4/c1-3-9(11)14-8-6-4-5-7-10(12)13-2/h3H,1,4-8H2,2H3 |

InChI Key |

IPEJOLYCYSTCGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(acryloyloxy)hexanoate can be synthesized through the esterification of 6-hydroxyhexanoic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound by reacting methacryloyl chloride with the corresponding alcohols in the presence of a base. This method minimizes side reactions and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(acryloyloxy)hexanoate undergoes various chemical reactions, including:

Polymerization: The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with desirable properties.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization of this compound.

Major Products Formed

Polymerization: The major products are polymers with acrylate functionalities, which can be further modified for various applications.

Hydrolysis: The major products are 6-hydroxyhexanoic acid and methacrylic acid.

Scientific Research Applications

Methyl 6-(acryloyloxy)hexanoate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as flexibility, durability, and resistance to environmental factors.

Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and sealants.

Biomedical Research: Due to its biocompatibility, it is explored for use in drug delivery systems and tissue engineering.

Mechanism of Action

The mechanism of action of methyl 6-(acryloyloxy)hexanoate primarily involves its ability to undergo polymerization. The acrylate group in the compound can form covalent bonds with other monomers, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

- Methyl 6-acetoxyhexanoate (CAS 104954-58-7): Replacing the acryloyloxy group with an acetoxy moiety reduces reactivity due to the absence of a conjugated double bond. This derivative is less prone to polymerization but serves as a precursor in enzymatic acylations, though challenges arise in reactions requiring steric accessibility . Molecular Weight: 188.22 g/mol . Key Difference: Lower thermal stability compared to acryloyloxy derivatives.

- Methyl 6-hydroxyhexanoate: The hydroxy group in place of acryloyloxy simplifies the structure, enhancing hydrophilicity. This compound is often a hydrolysis product or intermediate in ester synthesis .

Compounds with Aromatic Substituents

- Methyl 6-(2,5-dimethoxyphenyl)hexanoate: Incorporates a dimethoxyphenyl group, introducing aromaticity and electron-donating methoxy substituents. This structural variation shifts applications toward photochemical systems or charge-transfer materials .

- Methyl 6-(4-((4-ethylphenyl)diazenyl)phenyl)hexanoate (4b): The diazenyl group enables π-conjugation, making this compound suitable for dye synthesis or stimuli-responsive materials. Its azo functionality contrasts with the acryloyloxy group’s polymerization utility .

Derivatives with Additional Functional Groups

- Tinosporin B (methyl 6-((Z)-3-(4-hydroxy-3-methoxyphenyl)acryloyloxy)-hexanoate): A natural product analog with a cis-configured acryloyloxy group and phenolic substituents. The cis geometry influences its bioactivity and stability, though isomerization complicates structural analysis .

- (1r,4ʹr)-4-(4ʹ-((6-(Acryloyloxy)hexyl)oxy)phenyl)cyclohexyl 6-(acryloyloxy)hexanoate (19): A bifunctional monomer with dual acryloyloxy groups, enabling higher cross-linking density in polymer networks. Its synthesis yield (41%) highlights challenges in purifying multi-functional esters .

Data Tables

Table 1: Key Properties of Methyl 6-(acryloyloxy)hexanoate and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| This compound | C₁₀H₁₄O₄ | 198.21* | Not explicitly listed | α,β-unsaturated ester |

| Methyl 6-acetoxyhexanoate | C₉H₁₆O₄ | 188.22 | 104954-58-7 | Acetoxy substituent |

| Tinosporin B | C₁₇H₂₀O₇ | 336.34 | Not provided | Z-configured acryloyloxy, phenolic |

| Methyl 6-hydroxyhexanoate | C₇H₁₄O₃ | 146.19 | 4547-43-7 | Hydroxy terminus |

*Calculated based on structure.

Research Findings

- Synthetic Challenges: Enzymatic acylation of methyl 6-substituted hexanoates (e.g., 7.18, 7.22) often fails due to steric hindrance or ester cleavage, underscoring the acryloyloxy group’s unique reactivity .

- Polymerization Utility : The acryloyloxy group’s α,β-unsaturation facilitates UV-curable networks, as demonstrated in liquid crystal polymer synthesis (e.g., compound 19) .

- Biological Activity: Tinosporin B’s cis-acryloyloxy group may contribute to bioactivity in natural product extracts, though instability limits pharmaceutical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.